![molecular formula C17H21NO2S2 B2913266 2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1219902-60-9](/img/structure/B2913266.png)
2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
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Description
2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thioacetamide family and is known for its unique properties.
Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike the well-established protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron group) is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . These findings expand the toolbox for organic chemists, enabling the synthesis of diverse molecules.
- The same catalytic protodeboronation process mentioned above allows for a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this valuable but previously unknown reaction. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC (a cannabinoid) and cholesterol . Understanding this reaction mechanism opens up possibilities for designing new synthetic routes.
- The protodeboronation strategy has been employed in the formal total synthesis of specific natural products. For instance:
- δ-®-Coniceine : A compound found in certain plants, including Conium maculatum (poison hemlock). Its total synthesis benefits from protodeboronation .
- Indolizidine 209B : An alkaloid with interesting biological activities. Researchers have used protodeboronation in its synthetic pathway .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Natural Product Synthesis
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-20-9-8-18(11-16-7-10-21-13-16)17(19)14-22-12-15-5-3-2-4-6-15/h2-7,10,13H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPVGETVIPCVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |
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